2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034407-43-5
VCID: VC7629807
InChI: InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Molecular Formula: C20H22ClF3N4O2
Molecular Weight: 442.87

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

CAS No.: 2034407-43-5

Cat. No.: VC7629807

Molecular Formula: C20H22ClF3N4O2

Molecular Weight: 442.87

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide - 2034407-43-5

Specification

CAS No. 2034407-43-5
Molecular Formula C20H22ClF3N4O2
Molecular Weight 442.87
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Standard InChI InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29)
Standard InChI Key BRTWCOAAMYMXMT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Introduction

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the context of pharmacology.

Synthesis and Chemical Reactions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves several steps, including:

  • Formation of the Phenoxy Group: The chlorinated phenol is reacted with an appropriate acylating agent to form the phenoxy acetamide.

  • Pyrimidine and Piperidine Integration: The incorporation of the pyrimidine derivative is achieved through nucleophilic substitution reactions, where the piperidine acts as a nucleophile.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Several derivatives have shown effectiveness against bacterial strains.

  • Analgesic Effects: Compounds in this class may possess pain-relieving properties, making them candidates for further pharmacological studies.

Comparative Analysis with Related Compounds

To understand the potential of 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, it is beneficial to compare it with structurally related compounds.

Compound NameMolecular WeightBiological Activity
Compound A422.9 g/molAntimicrobial
Compound B410.5 g/molAnalgesic
Compound C430.0 g/molAntineoplastic

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